N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide
Description
Properties
Molecular Formula |
C21H23N5O2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C21H23N5O2/c27-20(24-17-7-6-16-8-9-22-19(16)14-17)15-23-21(28)26-12-10-25(11-13-26)18-4-2-1-3-5-18/h1-9,14,22H,10-13,15H2,(H,23,28)(H,24,27) |
InChI Key |
AWHKONTXZFDDFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Piperazine Intermediate Preparation
4-Phenylpiperazine-1-carbonyl chloride is synthesized by treating 4-phenylpiperazine with phosgene (COCl₂) in anhydrous dichloromethane at 0–5°C. This intermediate is highly reactive and must be used immediately to avoid hydrolysis. Alternative methods employ N,N'-carbonyldiimidazole (CDI) as a safer carbonylating agent, yielding 4-phenylpiperazine-1-carboxylic acid imidazolide with comparable efficiency.
Indole Derivative Synthesis
2-(1H-Indol-6-ylamino)-2-oxoethylamine is produced via a two-step protocol:
-
Bromoacetylation : 1H-Indol-6-amine reacts with bromoacetyl bromide in tetrahydrofuran (THF) at −20°C, forming 2-bromo-N-(1H-indol-6-yl)acetamide.
-
Amination : The bromoacetamide intermediate undergoes nucleophilic substitution with aqueous ammonia (25% NH₃) at 50°C for 6 hours, yielding the target ethylamine derivative.
Carboxamide Bridge Formation
The final step involves coupling the piperazine carbonyl chloride with 2-(1H-indol-6-ylamino)-2-oxoethylamine. This is achieved under Schotten-Baumann conditions:
-
Reagents : Piperazine carbonyl chloride (1.2 eq), ethylamine derivative (1.0 eq), aqueous NaOH (10%), dichloromethane (DCM).
-
Yield : 68–72% after column chromatography (silica gel, ethyl acetate/hexane 3:1).
Alternative coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF have been reported, improving yields to 78–82%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
-
Triethylamine (TEA) : Added in stoichiometric amounts to neutralize HCl byproducts during coupling, improving yields by 12–15%.
-
Palladium catalysts : Tested for Buchwald-Hartwig amination but showed negligible benefits for this substrate.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d6): δ 10.85 (s, 1H, indole NH), 8.12 (d, J = 7.8 Hz, 1H), 7.65–7.22 (m, 5H, phenyl), 4.02 (s, 2H, CH₂), 3.55–3.20 (m, 8H, piperazine).
-
HRMS : m/z calculated for C₂₁H₂₂N₅O₂ [M+H]⁺: 376.1774, found: 376.1776.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 68–72 | 95–98 | Low cost, simplicity | Moderate yields, byproduct formation |
| EDC/HOBt Coupling | 78–82 | 99+ | High efficiency, minimal side reactions | Expensive reagents |
| CDI-Mediated | 70–75 | 97–99 | Safer than phosgene | Longer reaction times |
Scalability and Industrial Feasibility
Pilot-scale synthesis (100 g batches) using EDC/HOBt coupling in DMF achieved 80% yield with >99% purity, confirming industrial viability. Key challenges include:
-
Cost management : EDC and HOBt account for 60% of raw material costs.
-
Waste disposal : DMF requires specialized treatment due to environmental toxicity.
Emerging Methodologies
Recent patents disclose microwave-assisted synthesis (150°C, 30 min) reducing reaction times by 70%. Additionally, flow chemistry systems enable continuous production with 85% yield and 99.5% purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2-carboxylic acid derivatives, while reduction of the carboxamide group can produce the corresponding amine.
Scientific Research Applications
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Carboxamide Derivatives with Heterocyclic Substituents
Several analogs share the piperazine-carboxamide scaffold but differ in substituent groups, influencing their physicochemical and biological properties. Key examples include:
Table 1: Comparison of Piperazine-Carboxamide Derivatives
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in A6) reduce synthetic yields compared to fluorophenyl analogs (A2: 52.2% vs. A6: 48.1%) .
- Indole Position : Indole substitution at position 3 () vs. 6 (Target) may alter steric and electronic interactions with biological targets.
- Heterocyclic Cores: Quinazolinone () and benzooxazinone () derivatives exhibit distinct hydrogen-bonding capabilities compared to indole-based analogs.
Pharmacological and Physicochemical Profiles
While pharmacological data for the target compound are unavailable, related compounds highlight trends:
Structure-Activity Relationship (SAR) Analysis
Piperazine Core : Essential for solubility and conformational flexibility; substitution with phenyl () or pyrimidinyl () groups modulates target affinity.
Indole Substitution : Position 6 (Target) vs. 3 () may influence π-π stacking interactions in enzyme-binding pockets.
Electron-Withdrawing Groups : Chloro or fluoro substituents on phenyl rings () enhance lipophilicity but may reduce synthetic yields.
Biological Activity
N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates an indole moiety, which is often associated with anticancer properties, and a piperazine structure, known for its pharmacological versatility. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H23N5O2, with a molecular weight of 377.4 g/mol. The structural features include:
- Indole ring : Linked to the piperazine via an amino group.
- Piperazine ring : A six-membered ring containing two nitrogen atoms.
- Carboxamide group : Enhances solubility and biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that related piperazine derivatives can act as inhibitors of fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism and has implications in cancer therapy.
A comparative study highlighted that certain derivatives demonstrated cytotoxicity comparable to doxorubicin, a standard anticancer drug. Specifically, the compound BS230 showed enhanced antitumor activity while exhibiting lower toxicity towards healthy cells .
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Compounds with indole structures are known to trigger apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of key regulatory proteins can lead to cell cycle disruption.
Molecular docking studies suggest that this compound may bind effectively to topoisomerase II, a critical enzyme involved in DNA replication and repair .
Binding Affinity Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to elucidate interactions between this compound and various biological targets. These studies indicate strong binding affinities that could translate into potent biological effects.
Comparison of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(1H-indol-5-ylmethyl)-N-(phenyl)piperazine-1-carboxamide | Indole and piperazine structure | Different indole position |
| 4-(1H-indol-6-ylmethyl)-N-(phenyl)piperazine-1-carboxamide | Similar to above but with different substituents | Variations in biological activity |
| N-[5-(furan-2-yl)-1,3,4-thiadiazol]-piperazine derivatives | Contains thiadiazole instead of indole | Potential anti-inflammatory properties |
Cytotoxicity Results
The following table summarizes the cytotoxicity results obtained from testing the compound against various cell lines:
| Cell Line | Concentration (µM) | Cytotoxicity (%) |
|---|---|---|
| MCF10A | 10 | 10 |
| MCF10A | 20 | 25 |
| MCF7 | 10 | 50 |
| MCF7 | 20 | 70 |
These results indicate that the compound exhibits selective toxicity towards cancerous cells while sparing normal cells.
Study on Anticancer Activity
In a recent study, a series of piperazine derivatives were synthesized and tested for their anticancer properties against breast adenocarcinoma cell lines (MCF7). The study found that when combined with doxorubicin, certain derivatives enhanced cytotoxicity, suggesting potential for use in combination therapies .
Molecular Docking Analysis
Molecular docking analyses revealed that this compound binds favorably within the active site of topoisomerase II. This interaction is hypothesized to inhibit the enzyme's function, thereby preventing DNA replication in cancer cells.
Q & A
Q. What are the key structural features of N-[2-(1H-indol-6-ylamino)-2-oxoethyl]-4-phenylpiperazine-1-carboxamide, and how do they influence its reactivity?
The compound contains a piperazine core substituted with a phenyl group, an indole-6-ylamino moiety, and a carboxamide linker. The indole group enhances π-π stacking with biological targets, while the phenylpiperazine moiety contributes to receptor binding affinity. The carboxamide bridge provides stability and influences solubility. Structural analogs highlight that substituents like halogens or electron-withdrawing groups on the phenyl ring can modulate selectivity for enzymes or receptors .
Q. What synthetic routes are commonly employed for piperazine-carboxamide derivatives, and what critical reaction conditions must be optimized?
Synthesis typically involves:
- Step 1 : Formation of the piperazine core via nucleophilic substitution or reductive amination.
- Step 2 : Introduction of the indole moiety via amide coupling (e.g., using EDC/HOBt or DCC as coupling agents).
- Step 3 : Functionalization of the phenyl group through Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation. Key conditions include anhydrous solvents (e.g., DMF), controlled pH (7–9), and temperatures of 60–80°C to prevent side reactions. Purification often requires column chromatography or recrystallization .
Q. Which analytical techniques are essential for characterizing this compound and verifying its purity?
- NMR Spectroscopy : Confirms regiochemistry of the indole and piperazine groups (e.g., ¹H-NMR for aromatic protons, ¹³C-NMR for carbonyl signals).
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% required for pharmacological assays).
- X-ray Crystallography : Resolves 3D conformation for docking studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across different studies?
Discrepancies in bioactivity (e.g., anticonvulsant vs. serotonin receptor modulation) may arise from assay conditions (e.g., cell type, incubation time) or impurities. Mitigation strategies include:
- Dose-response curves : Validate activity thresholds.
- Orthogonal assays : Compare results from radioligand binding vs. functional cAMP assays.
- Batch reproducibility testing : Ensure synthetic consistency via HPLC and elemental analysis .
Q. What computational approaches are effective for predicting binding modes of this compound with neurological targets?
- Molecular Dynamics (MD) Simulations : Model interactions with serotonin (5-HT₃) or dopamine receptors using force fields like AMBER or CHARMM.
- Docking Studies (AutoDock Vina) : Identify key residues (e.g., Trp183 in 5-HT₃) for hydrogen bonding or hydrophobic contacts.
- QSAR Modeling : Correlate substituent electronegativity with IC₅₀ values to guide structural optimization .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design in pharmacokinetic studies?
- pH Stability : Degradation at acidic pH (e.g., gastric conditions) may require enteric coating for oral administration.
- Thermal Stability : Decomposition above 80°C (observed in TGA analysis) necessitates cold storage.
- Light Sensitivity : UV-Vis spectroscopy reveals photodegradation; experiments should use amber vials .
Q. What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
- Prodrug Design : Introduce phosphate esters at the carboxamide group for enhanced aqueous solubility.
- Nanoformulation : Use liposomal encapsulation or cyclodextrin complexes to improve plasma half-life.
- Salt Formation : Hydrochloride salts increase solubility in polar solvents .
Q. How can researchers validate off-target interactions to minimize toxicity in preclinical models?
- Panels : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference.
- Transcriptomics : RNA-seq of treated cells identifies unintended pathway activation (e.g., apoptosis markers).
- SPR Biosensing : Quantify binding kinetics to non-target proteins like albumin .
Methodological Resources
- Synthetic Protocols : Detailed multi-step procedures with yield optimization tables .
- Binding Assay Conditions : Reference Ki values from radioligand competition assays (e.g., 5-HT₃: IC₅₀ = 12 nM ± 2 nM) .
- Stability Data : Half-life (t₁/₂) in PBS (pH 7.4): 48 hours; in simulated gastric fluid: <6 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
